molecular formula C16H11ClN2O6S2 B12679123 3-chlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate CAS No. 94276-14-9

3-chlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate

Katalognummer: B12679123
CAS-Nummer: 94276-14-9
Molekulargewicht: 426.9 g/mol
InChI-Schlüssel: WEUAMUUXTMDEKP-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-chlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate is a complex organic compound with the molecular formula C10H7O6S2.C6H4ClN2. It is known for its unique structure, which includes a diazonium group and sulfonate groups. This compound is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

The synthesis of 3-chlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate typically involves the diazotization of 3-chloroaniline followed by coupling with 5-sulfonaphthalene-1-sulfonate. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium group. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.

Analyse Chemischer Reaktionen

3-chlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can participate in electrophilic substitution reactions, forming azo compounds.

    Coupling Reactions: It can couple with phenols and amines to form azo dyes.

    Reduction Reactions: The diazonium group can be reduced to form corresponding amines. Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles. Major products formed from these reactions include azo dyes and substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

3-chlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate has several applications in scientific research:

    Chemistry: Used in the synthesis of azo dyes and other complex organic molecules.

    Biology: Employed in labeling and detection techniques due to its ability to form colored compounds.

    Medicine: Investigated for potential use in drug delivery systems and diagnostic agents.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Wirkmechanismus

The mechanism of action of 3-chlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate involves the formation of reactive intermediates, such as diazonium ions, which can interact with various molecular targets. These interactions often lead to the formation of stable azo compounds or other derivatives. The pathways involved include electrophilic substitution and coupling reactions .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 3-chlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate include:

    Fast Red B: An organosulfonate salt used in histological dyes.

    Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate: Used as a ligand in click chemistry reactions.

    Naphthalene-2-sulfonates: Utilized in various coordination compounds. The uniqueness of this compound lies in its dual functional groups, which allow it to participate in a wide range of chemical reactions and applications.

Eigenschaften

CAS-Nummer

94276-14-9

Molekularformel

C16H11ClN2O6S2

Molekulargewicht

426.9 g/mol

IUPAC-Name

3-chlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate

InChI

InChI=1S/C10H8O6S2.C6H4ClN2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;7-5-2-1-3-6(4-5)9-8/h1-6H,(H,11,12,13)(H,14,15,16);1-4H/q;+1/p-1

InChI-Schlüssel

WEUAMUUXTMDEKP-UHFFFAOYSA-M

Kanonische SMILES

C1=CC(=CC(=C1)Cl)[N+]#N.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.